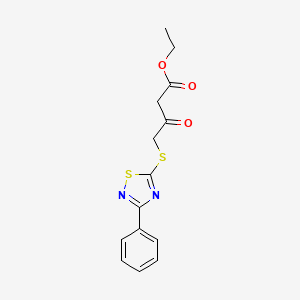

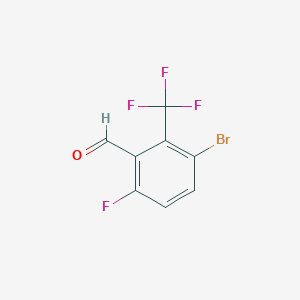

![molecular formula C14H17N5OS B2996005 1-{[1-(嘧啶-2-基)吡咯烷-2-基]甲基}-3-(噻吩-2-基)脲 CAS No. 2097889-79-5](/img/structure/B2996005.png)

1-{[1-(嘧啶-2-基)吡咯烷-2-基]甲基}-3-(噻吩-2-基)脲

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-{[1-(Pyrimidin-2-yl)pyrrolidin-2-yl]methyl}-3-(thiophen-2-yl)urea, also known as PPU, is a small molecule inhibitor that has been developed to target protein-protein interactions. This compound has shown promising results in various scientific research applications, particularly in cancer research.

科学研究应用

离子液体催化的合成

Guo、Li 和 Yu(2012 年)的一项研究讨论了在无溶剂条件下一锅三组分反应合成 1H-吡喃并[2,3-d]嘧啶-2(8aH)-酮衍生物。使用布朗斯台德酸性离子液体作为催化剂突出了绿色和环境友好的程序,表明在可持续化学实践中具有潜在应用 (Guo、Li 和 Yu,2012 年)。

取代基对吡啶-2-基脲的影响

Chien 等人(2004 年)的研究探索了取代基对吡啶-2-基脲的影响,重点是分子内氢键和胞嘧啶络合。这项研究提供了对吡啶-2-基脲衍生物的分子相互作用和稳定性的见解,这可能与设计具有特定结合特性的分子有关 (Chien 等人,2004 年)。

通过氢键进行二聚化

Beijer 等人(1998 年)讨论了通过四氢键的脲基嘧啶酮的强二聚化,证明了脲基嘧啶酮由于其高的二聚化常数和简单的制备而具有作为超分子化学中构建模块的潜力 (Beijer 等人,1998 年)。

缓蚀

Jeeva 等人(2015 年)对尿素衍生的曼尼希碱作为盐酸溶液中低碳钢表面的缓蚀剂进行的研究强调了尿素衍生物在工业化学中的实际应用,特别是在防腐保护中 (Jeeva 等人,2015 年)。

作用机制

Target of Action

The compound “1-{[1-(Pyrimidin-2-yl)pyrrolidin-2-yl]methyl}-3-(thiophen-2-yl)urea” is a derivative of 2-(pyrrolidin-1-yl)pyrimidine . Derivatives of 2-(pyrrolidin-1-yl)pyrimidine are known to act as antagonists of the vanilloid receptor 1 and modulators of the insulin-like growth factor 1 receptor . They also inhibit a wide range of enzymes, including phosphodiesterase type 5, isocitrate dehydrogenase 1, endothelin-converting enzyme 1, and vascular adhesion protein 1 .

Mode of Action

The compound interacts with its targets, leading to changes in their function. For instance, as an antagonist of the vanilloid receptor 1, it prevents the activation of this receptor, thereby modulating pain perception . As a modulator of the insulin-like growth factor 1 receptor, it can influence cell growth and development .

Biochemical Pathways

The compound affects various biochemical pathways through its interaction with its targets. For example, by inhibiting phosphodiesterase type 5, it can increase the level of cyclic guanosine monophosphate (cGMP) in cells, leading to smooth muscle relaxation . By inhibiting isocitrate dehydrogenase 1, it can affect the tricarboxylic acid cycle and cellular metabolism .

Result of Action

The compound’s action results in molecular and cellular effects, such as the modulation of receptor activity, inhibition of enzyme function, and alteration of cellular pathways . These effects can lead to changes in cellular functions and responses, potentially contributing to its therapeutic effects.

属性

IUPAC Name |

1-[(1-pyrimidin-2-ylpyrrolidin-2-yl)methyl]-3-thiophen-2-ylurea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N5OS/c20-14(18-12-5-2-9-21-12)17-10-11-4-1-8-19(11)13-15-6-3-7-16-13/h2-3,5-7,9,11H,1,4,8,10H2,(H2,17,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBVDJPINNFQKJQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C2=NC=CC=N2)CNC(=O)NC3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N5OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.39 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-{[1-(Pyrimidin-2-yl)pyrrolidin-2-yl]methyl}-3-(thiophen-2-yl)urea | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2995922.png)

![2,6-dichloro-N-[3-(3-methoxyphenyl)-1,2,4-thiadiazol-5-yl]pyridine-3-carboxamide](/img/structure/B2995924.png)

![tert-butyl (1-{[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperidin-4-yl)carbamate](/img/structure/B2995927.png)

![(E)-4-(4-chlorophenoxy)-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxobutanenitrile](/img/structure/B2995929.png)

![2-[5-(4-fluoroanilino)-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]-N~1~-(5-fluoro-2-methylphenyl)acetamide](/img/structure/B2995936.png)

![2-{[(3,5-Difluorobenzyl)amino]methyl}-6-ethoxyphenol](/img/structure/B2995944.png)